

# Vofopitant Dihydrochloride stock solution preparation and storage

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## Compound of Interest

Compound Name: Vofopitant Dihydrochloride

Cat. No.: B064654

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## Application Notes and Protocols for Vofopitant Dihydrochloride

### Introduction

**Vofopitant Dihydrochloride** (also known as GR 205171A) is a potent and selective antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2][3] It is an orally available compound that has been investigated for its potential as a broad-spectrum anti-emetic agent and for the treatment of other conditions.[1][2][4] Accurate preparation and storage of **Vofopitant Dihydrochloride** stock solutions are crucial for ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of **Vofopitant Dihydrochloride** solutions for both in vitro and in vivo research applications.

### Physicochemical Properties

A summary of the key physicochemical properties of **Vofopitant Dihydrochloride** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>25</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>6</sub> O	[1]
Molecular Weight	505.36 g/mol	[1]
Appearance	White to off-white solid	[1][5]
Purity	≥ 98%	[2]

## Solubility

**Vofopitant Dihydrochloride** exhibits solubility in various solvents. The choice of solvent will depend on the intended application (in vitro vs. in vivo) and the desired final concentration. It is important to note that for some solvents, aids such as ultrasonication or gentle heating may be required to achieve complete dissolution.[1] When using dimethyl sulfoxide (DMSO), it is recommended to use a fresh, anhydrous grade, as the hygroscopic nature of DMSO can impact solubility.[1]

Solvent	Solubility	Notes
Water (H <sub>2</sub> O)	33.33 mg/mL (65.95 mM)	Requires sonication to dissolve.[1][6]
Dimethyl Sulfoxide (DMSO)	33.33 mg/mL (65.95 mM)	Requires sonication to dissolve.[1]
In vivo Formulations		
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.95 mM)	Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.95 mM)	Results in a clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.95 mM)	Results in a clear solution; use with caution for dosing periods longer than two weeks.[1]

## Stock Solution Preparation Protocols

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media or assay buffers.

Materials:

- **Vofopitant Dihydrochloride** powder
- Sterile, deionized water or anhydrous DMSO
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Sonicator bath

Procedure:

- Weigh the desired amount of **Vofopitant Dihydrochloride** powder in a sterile conical tube.
- Add the appropriate volume of either sterile deionized water or anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
- Vortex the mixture thoroughly for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear. Gentle warming may also be applied if necessary.
- Once dissolved, if the stock solution was prepared in water for use in cell culture, it is recommended to sterilize the solution by passing it through a 0.22  $\mu\text{m}$  filter.<sup>[1]</sup>
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

This protocol details the preparation of a working solution for animal studies using a common co-solvent system. It is recommended to prepare this solution fresh on the day of use.<sup>[1]</sup>

Materials:

- **Vofopitant Dihydrochloride** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

#### Procedure:

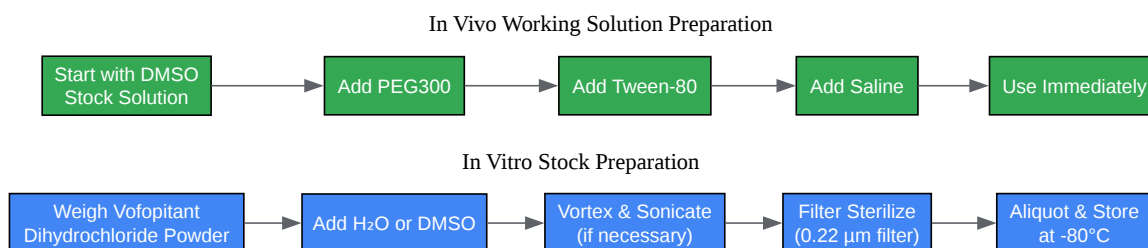
- Begin with a pre-prepared stock solution of **Vofopitant Dihydrochloride** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in a 1 mL final volume, this would be 100  $\mu$ L.
- Add 400  $\mu$ L of PEG300 to the DMSO stock and mix thoroughly until a homogenous solution is formed.<sup>[1]</sup>
- Add 50  $\mu$ L of Tween-80 and mix again until the solution is clear.<sup>[1]</sup>
- Add 450  $\mu$ L of sterile saline to bring the final volume to 1 mL and mix thoroughly.<sup>[1]</sup>
- The final concentration of **Vofopitant Dihydrochloride** in this formulation will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.<sup>[1]</sup>

## Storage and Stability

Proper storage of both the solid compound and prepared stock solutions is critical to maintain the integrity and activity of **Vofopitant Dihydrochloride**.

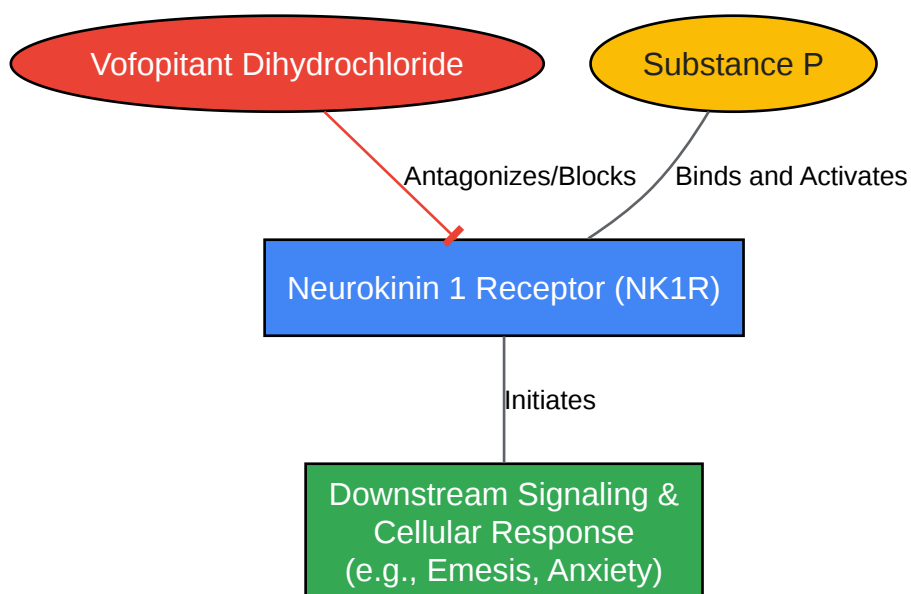
Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Store under nitrogen, away from moisture. [2][7]
In Solvent	-80°C	6 months - 2 years	Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[1][2][8]
In Solvent	-20°C	1 month	Store under nitrogen, away from moisture. [1][8]

## Visualizations



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Caption: Workflow for preparing **Vofopitant Dihydrochloride** solutions.



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Caption: Vofopitant's mechanism of action at the NK1 receptor.

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